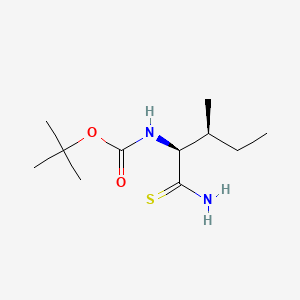

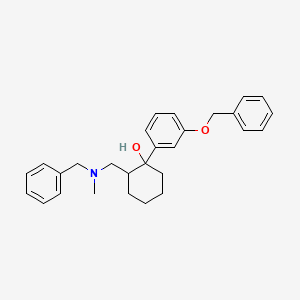

![molecular formula C20H18N4O2 B585270 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione CAS No. 173838-67-0](/img/structure/B585270.png)

2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione

Overview

Description

2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]butyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as compound X) is a small molecule that has been studied for its potential applications in the field of science and medicine. Compound X is a synthetic compound that has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been studied for its potential to be used in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with imidazole scaffolds, including 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is responsible for the release of pro-inflammatory cytokines. The selective inhibitors target the adenosine 5'-triphosphate (ATP) binding pocket, achieving higher binding selectivity and potency by preserving the pyridine substituents and the 4-fluorophenyl ring in the binding pocket. This specificity makes them relevant in designing pharmacophores aimed at mitigating inflammatory responses (Scior et al., 2011).

Cytochrome P450 Isoform Inhibition

The structural diversity of small-molecule drugs metabolized by hepatic Cytochrome P450 (CYP) enzymes underscores the potential of compounds like 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione in modulating drug-drug interactions. By acting as potent and selective inhibitors of CYP isoforms, such compounds are crucial in assessing the metabolic contribution of various CYP isoforms and predicting possible drug-drug interactions (Khojasteh et al., 2011).

Synthesis and Transformation of Phosphorylated Azoles

The synthesis of 4-phosphorylated derivatives of imidazoles, part of the broader class of 1,3-azoles, highlights the chemical and biological significance of compounds with imidazole structures. These derivatives exhibit a range of biological activities, including insectoacaricidal and antihypertensive effects. Their synthesis typically involves reactions between imidazole metallic derivatives and phosphorus halides, pointing to the versatility of the imidazole scaffold in pharmaceutical chemistry (Abdurakhmanova et al., 2018).

Optical Sensors and Medicinal Applications

Imidazole derivatives serve as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, these compounds possess significant biological and medicinal applications, demonstrating the multifaceted utility of the imidazole scaffold in both sensing technologies and therapeutic contexts (Jindal & Kaur, 2021).

Organophosphorus Chemistry and Quantum Chemistry

The study of organophosphorus azoles, including imidazole derivatives, through multinuclear NMR spectroscopy and quantum chemistry, showcases the complex stereochemical structures and the potential for Z/E isomerization. This research avenue emphasizes the role of imidazole compounds in understanding the intricacies of molecular structures and their electronic properties (Larina, 2023).

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione are currently unknown. The compound is a derivative of imidazole , a heterocyclic moiety that is known to interact with a broad range of biological targets. Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Given the wide range of activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Based on the known activities of imidazole derivatives , it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.

properties

IUPAC Name |

2-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19-16-7-1-2-8-17(16)20(26)24(19)11-4-3-10-23-13-18(22-14-23)15-6-5-9-21-12-15/h1-2,5-9,12-14H,3-4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYLFIZRERPAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=C(N=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652347 | |

| Record name | 2-{4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

173838-67-0 | |

| Record name | 2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]butyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173838-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(4-(3-Pyridinyl)-1H-imidazol-1-yl)butyl)-1H-isoindole-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173838670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

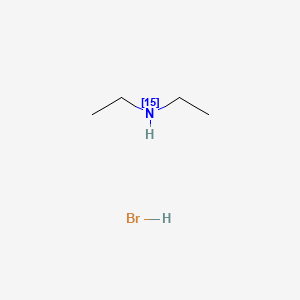

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

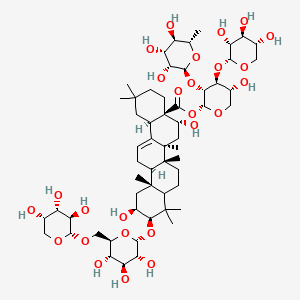

![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)